Cas no 1378265-53-2 (3-aminooxolane-2-carboxylic acid)

1378265-53-2 structure

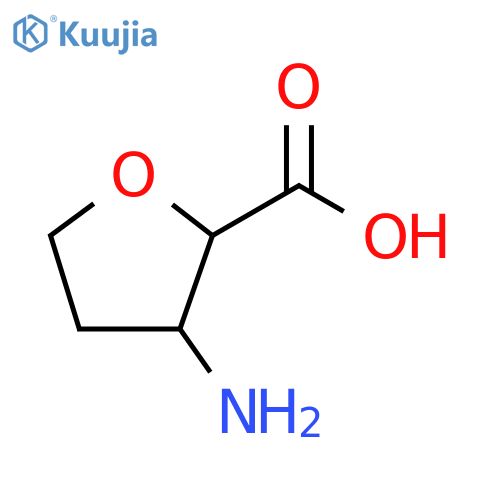

商品名:3-aminooxolane-2-carboxylic acid

CAS番号:1378265-53-2

MF:C5H9NO3

メガワット:131.129861593246

MDL:MFCD12024768

CID:5241487

PubChem ID:53421314

3-aminooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- 3-aminooxolane-2-carboxylic acid

-

- MDL: MFCD12024768

- インチ: 1S/C5H9NO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)

- InChIKey: OVGHASDQKHPORW-UHFFFAOYSA-N

- ほほえんだ: C(C1OCCC1N)(=O)O

計算された属性

- せいみつぶんしりょう: 131.058243149g/mol

- どういたいしつりょう: 131.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.8

3-aminooxolane-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299832-2.5g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 95.0% | 2.5g |

$1370.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027412-1g |

3-Aminooxolane-2-carboxylic acid |

1378265-53-2 | 95% | 1g |

¥5180.0 | 2023-04-10 | |

| Enamine | EN300-299832-10g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 10g |

$3007.0 | 2023-09-06 | ||

| Enamine | EN300-299832-0.25g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 95.0% | 0.25g |

$642.0 | 2025-03-19 | |

| Enamine | EN300-299832-0.1g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 95.0% | 0.1g |

$615.0 | 2025-03-19 | |

| Enamine | EN300-299832-0.5g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 95.0% | 0.5g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-299832-1g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 1g |

$699.0 | 2023-09-06 | ||

| Enamine | EN300-299832-5.0g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 95.0% | 5.0g |

$2028.0 | 2025-03-19 | |

| Enamine | EN300-299832-1.0g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 95.0% | 1.0g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-299832-5g |

3-aminooxolane-2-carboxylic acid |

1378265-53-2 | 5g |

$2028.0 | 2023-09-06 |

3-aminooxolane-2-carboxylic acid 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1378265-53-2 (3-aminooxolane-2-carboxylic acid) 関連製品

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1378265-53-2)3-aminooxolane-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):680.0